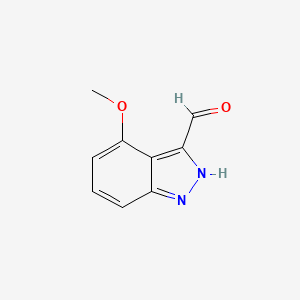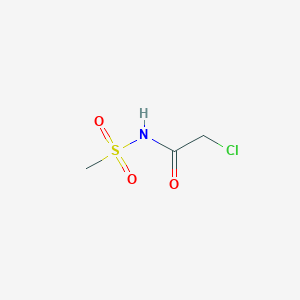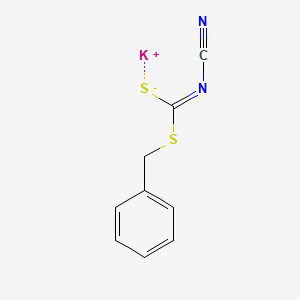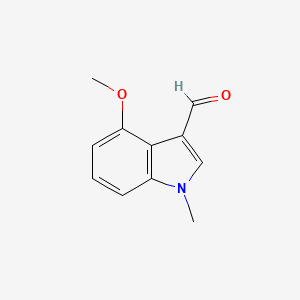
4-Methoxy-1H-indazole-3-carbaldehyde
Übersicht
Beschreibung
- 4-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound with the chemical formula C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .
- It belongs to the indazole family and contains an aldehyde functional group.
- The compound’s structure consists of an indazole ring fused with a formyl group (aldehyde).
Synthesis Analysis
- Several synthetic approaches exist for indazoles, including metal-catalyzed reactions and metal-free methods.
- Transition metal-catalyzed reactions, reductive cyclization, and consecutive formation of C–N and N–N bonds have been employed to synthesize 1H-indazoles.
Molecular Structure Analysis
- The molecular formula of 4-Methoxy-1H-indazole-3-carbaldehyde is C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .
- The compound’s structure includes an indazole ring with a methoxy group (OCH<sub>3</sub>) and an aldehyde group (CHO) attached.
Chemical Reactions Analysis
- The compound can participate in various reactions, including cyclization, condensation, and functional group transformations.
- Notably, the direct Vilsmeier–Haack formylation at the C3 position of indazoles is ineffective.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties of this compound were not retrieved from the available sources.
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
The scientific applications of compounds similar to 4-Methoxy-1H-indazole-3-carbaldehyde are diverse. For example, the electronic, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties of related heterocyclic compounds have been extensively studied. These studies utilize Density Functional Theory (DFT) calculations to reveal important parameters such as ionization potential, electron affinity, energy gap, and others, crucial for understanding the electronic properties of these compounds (Beytur & Avinca, 2021).
Nucleophilic Substitution Reactions
Compounds structurally similar to 4-Methoxy-1H-indazole-3-carbaldehyde have been shown to be versatile electrophiles, undergoing nucleophilic substitution reactions. This characteristic is crucial in the synthesis of various substituted indole derivatives, which are significant in medicinal chemistry and organic synthesis (Yamada et al., 2012).
Corrosion Inhibition
Another application is in the field of corrosion science. Derivatives of triazole, which share some structural similarities with 4-Methoxy-1H-indazole-3-carbaldehyde, have been used as inhibitors for corrosion in metals. These compounds show significant efficiency in preventing corrosion in acidic environments, a critical aspect in material science and engineering (Bentiss et al., 2009).
Structural Analysis
Structural and spectroscopic analyses of indazole derivatives, including those structurally related to 4-Methoxy-1H-indazole-3-carbaldehyde, have been conducted. This involves X-ray diffraction, FT-IR, FT-Raman spectroscopy, and computational analysis, contributing to a deeper understanding of molecular interactions and properties (Morzyk-Ociepa et al., 2021).
Synthesis Methods
Efficient synthetic methods for compounds like 4-Methoxy-1H-indazole-3-carbaldehyde have also been a focus of research. These methods aim to improve yields, reduce reaction times, and simplify operations, making the production of such compounds more feasible for industrial applications (Gong Ping, 2012).
Safety And Hazards
- No specific safety information was found for 4-Methoxy-1H-indazole-3-carbaldehyde.
- As with any chemical compound, proper handling, storage, and disposal precautions should be followed.
Zukünftige Richtungen
- Further research could explore novel synthetic routes, optimization of existing methods, and applications of 4-Methoxy-1H-indazole-3-carbaldehyde in drug discovery.
Eigenschaften
IUPAC Name |
4-methoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJETWNRKPYWGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646576 | |
| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-indazole-3-carbaldehyde | |
CAS RN |
898747-12-1 | |
| Record name | 4-Methoxy-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)


![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)





![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)

